Cas no 1123787-01-8 ([(3R)-3-fluorooxolan-3-yl]methanol)
![[(3R)-3-fluorooxolan-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1123787-01-8x500.png)
[(3R)-3-fluorooxolan-3-yl]methanol 化学的及び物理的性質
名前と識別子
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- (3R)-3-fluorotetrahydro-3-Furanmethanol
- [(3R)-3-fluorotetrahydrofuran-3-yl]methanol
- [(3R)-3-fluorooxolan-3-yl]methanol
- 1123787-01-8
- F89950
- (R)-(3-Fluorotetrahydrofuran-3-yl)methanol
- MFCD18072009
-
- インチ: InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m1/s1
- InChIKey: MVJZAYJUMXMZGL-RXMQYKEDSA-N
- ほほえんだ: C1COCC1(CO)F
計算された属性
- せいみつぶんしりょう: 120.05865769g/mol
- どういたいしつりょう: 120.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 86.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 29.5Ų
[(3R)-3-fluorooxolan-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1317012-100mg |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 97% | 100mg |
$300 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-1G |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 1g |
¥ 6,402.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-500MG |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 500MG |
¥ 4,270.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-5G |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 5g |
¥ 19,206.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-500mg |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 500mg |
¥4269.0 | 2024-04-26 | |
Aaron | AR0094KY-100mg |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 100mg |
$278.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-1g |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 1g |
¥6402.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1357-500.0mg |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 500.0mg |
¥4269.0000 | 2024-07-28 | |
Aaron | AR0094KY-1g |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 95% | 1g |
$1109.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1317012-500mg |
[(3R)-3-fluorooxolan-3-yl]methanol |
1123787-01-8 | 97% | 500mg |
$800 | 2025-02-26 |
[(3R)-3-fluorooxolan-3-yl]methanol 関連文献
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
[(3R)-3-fluorooxolan-3-yl]methanolに関する追加情報
Comprehensive Guide to [(3R)-3-fluorooxolan-3-yl]methanol (CAS No. 1123787-01-8): Properties, Applications, and Market Insights
[(3R)-3-fluorooxolan-3-yl]methanol (CAS No. 1123787-01-8) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. This chiral building block features a fluorinated oxolane ring, making it a valuable intermediate for drug discovery and specialty chemical synthesis. The presence of both the fluoro and methanol functional groups enhances its reactivity and versatility in organic transformations.
The compound's unique 3D molecular structure and stereochemical purity have drawn attention from researchers developing novel therapeutics, particularly in the field of central nervous system (CNS) drugs and enzyme inhibitors. Recent studies highlight its potential as a precursor for fluorinated bioactive molecules, which are increasingly important in modern medicinal chemistry due to their enhanced metabolic stability and membrane permeability.
From a synthetic chemistry perspective, [(3R)-3-fluorooxolan-3-yl]methanol serves as an excellent starting material for asymmetric synthesis. The oxolane ring provides structural rigidity, while the fluorine atom offers electronic effects that can influence reaction pathways. These characteristics make it particularly valuable for creating chiral catalysts and ligands used in enantioselective reactions.
The global market for fluorinated fine chemicals like [(3R)-3-fluorooxolan-3-yl]methanol has grown steadily, driven by demand from the pharmaceutical industry. Analysts project a compound annual growth rate (CAGR) of 6-8% for similar fluorinated intermediates through 2028. This growth aligns with increasing investment in precision medicine and targeted therapies, where fluorinated compounds play a crucial role.
Environmental and regulatory considerations for [(3R)-3-fluorooxolan-3-yl]methanol follow standard protocols for handling fluorinated organics. While not classified as hazardous under current regulations, proper laboratory safety measures should always be observed during its use. The compound's biodegradability profile and ecotoxicological data are areas of ongoing research as part of the chemical industry's commitment to green chemistry principles.
Recent technological advancements have improved the synthesis of [(3R)-3-fluorooxolan-3-yl]methanol, with several patented routes now available that offer better yields and stereoselectivity. These developments have reduced production costs while maintaining high purity standards required for pharmaceutical applications. The compound's scalability makes it attractive for industrial production.
Quality control for [(3R)-3-fluorooxolan-3-yl]methanol typically involves HPLC analysis, chiral purity determination, and spectroscopic characterization. The standard specification requires ≥98% chemical purity and ≥99% enantiomeric excess (ee) for most applications. Storage recommendations include protection from moisture at controlled temperatures to maintain stability.
Future research directions for [(3R)-3-fluorooxolan-3-yl]methanol derivatives may explore their potential in bioconjugation techniques and prodrug development. The compound's structural features make it suitable for creating targeted drug delivery systems and molecular probes used in diagnostic applications. These emerging applications could further expand its market potential.
For researchers considering [(3R)-3-fluorooxolan-3-yl]methanol in their work, key considerations include solvent compatibility, reaction conditions, and downstream purification requirements. The compound demonstrates good solubility in common organic solvents but may require specialized techniques for isolation due to its polar nature. Proper analytical method development is essential for accurate characterization.
The intellectual property landscape surrounding [(3R)-3-fluorooxolan-3-yl]methanol includes several patents covering its synthesis and applications. Companies working with this compound should conduct thorough freedom-to-operate analyses before commercial development. Recent patent filings indicate growing interest in its use for protein kinase inhibitors and GPCR modulators.
From a regulatory perspective, [(3R)-3-fluorooxolan-3-yl]methanol is not currently listed on major chemical control inventories, but users should monitor evolving regulations concerning fluorinated compounds. The chemical industry is actively developing sustainable fluorination methods that may impact future production processes for such intermediates.
Academic and industrial collaborations have identified novel reactivity patterns for [(3R)-3-fluorooxolan-3-yl]methanol, particularly in cross-coupling reactions and click chemistry applications. These findings open new possibilities for creating diverse molecular architectures from this versatile building block. The compound's chemo-selectivity in multi-step syntheses makes it particularly valuable.
Supply chain considerations for [(3R)-3-fluorooxolan-3-yl]methanol include evaluating manufacturer capabilities, quality assurance processes, and logistical requirements. The compound is typically supplied in gram to kilogram quantities with customized packaging options available. Current market trends show increasing demand from contract research organizations and specialty chemical producers.
Analytical challenges associated with [(3R)-3-fluorooxolan-3-yl]methanol include accurate stereochemical analysis and impurity profiling. Advanced techniques such as chiral SFC and NMR spectroscopy are often employed to ensure product quality. These analytical requirements contribute to the compound's value in high-end applications.
Looking ahead, the scientific community anticipates expanded use of [(3R)-3-fluorooxolan-3-yl]methanol in medicinal chemistry and materials science. Its combination of fluorine chemistry and chiral technology positions it as a strategic intermediate for developing next-generation therapeutics and functional materials. Ongoing research continues to uncover new applications for this fascinating molecule.
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